1-哌嗪乙醇,4-(3-氯苯基)-

描述

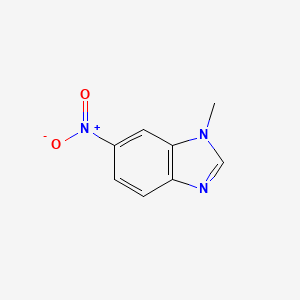

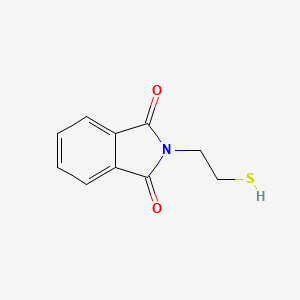

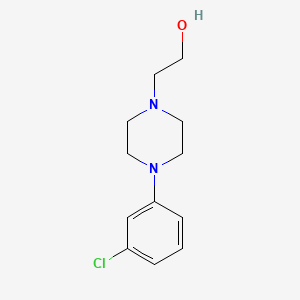

1-Piperazineethanol, 4-(3-chlorophenyl)-, or 1-PEP-4-3CP, is a synthetic compound used in various scientific research applications. It is a member of the piperazine family of compounds, which are characterized by their cyclic structures and diverse range of applications. 1-PEP-4-3CP has been studied in laboratory experiments to investigate its biochemical and physiological effects, as well as its potential for use in drug discovery.

科学研究应用

Pharmacology

In pharmacology, “1-Piperazineethanol, 4-(3-chlorophenyl)-” is a precursor in the synthesis of various pharmaceutical drugs. It’s particularly significant in the creation of compounds like Perphenazine , a typical antipsychotic drug used for the treatment of schizophrenia and the manic phase of bipolar disorder. The compound’s structure allows it to be modified into derivatives that can interact with neurotransmitter receptors in the brain, influencing dopamine and serotonin levels which are crucial in treating psychiatric disorders.

Chemistry

Chemically, the compound serves as a building block for the synthesis of more complex molecules. Its piperazine ring is a versatile moiety that can undergo reactions to form new bonds, making it valuable in constructing diverse chemical entities. For example, it can be used to synthesize compounds with potential antihistaminic or muscle relaxant properties .

Biochemistry

In biochemistry, “1-Piperazineethanol, 4-(3-chlorophenyl)-” can be used to study enzyme-substrate interactions. The piperazine ring can mimic the structure of substrates or inhibitors of certain enzymes, helping to elucidate the mechanisms of enzymatic action and the design of enzyme inhibitors .

Medicine

Medicinally, derivatives of “1-Piperazineethanol, 4-(3-chlorophenyl)-” are used in the development of therapeutic agents. For instance, modifications of this compound have led to the development of drugs like Opipramol , which is used in the treatment of generalized anxiety disorder and somatoform disorders.

Neuroscience

In neuroscience research, the compound’s derivatives can be used to probe the functioning of the central nervous system. They can act on various neural pathways and receptors, providing insights into the treatment of neurological conditions such as depression, anxiety, and neurodegenerative diseases .

Toxicology

From a toxicological perspective, understanding the metabolism and breakdown of “1-Piperazineethanol, 4-(3-chlorophenyl)-” and its derivatives is crucial. It helps in assessing the safety profile of new drugs and in the development of antidotes for piperazine-related toxicity .

Environmental Science

In environmental science, the compound’s derivatives can be studied for their biodegradability and environmental impact. This is important for assessing the ecological footprint of pharmaceuticals and developing greener synthesis methods .

Analytical Methods

Lastly, in analytical chemistry, “1-Piperazineethanol, 4-(3-chlorophenyl)-” can be used as a standard or reference compound in various chromatographic and spectroscopic methods. This aids in the identification and quantification of substances in complex mixtures, which is essential for quality control in pharmaceutical manufacturing .

属性

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPXXPJLGDQJDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199916 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperazineethanol, 4-(3-chlorophenyl)- | |

CAS RN |

51941-10-7 | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051941107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。